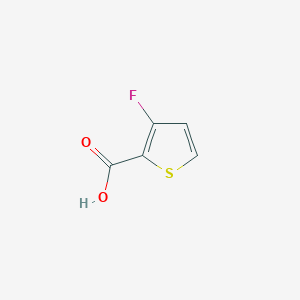

3-Fluorothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHRBUAOSDHRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356034 | |

| Record name | 3-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-84-8 | |

| Record name | 3-Fluoro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-thiophenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophene-2-carboxylic acid (CAS No: 32431-84-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a thiophene ring, a carboxylic acid group, and a fluorine atom—make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and relevant synthesis workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃FO₂S | [2][3][4] |

| Molecular Weight | 146.14 g/mol | [2][3][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 175.0 - 179.0 °C (with decomposition) | [2] |

| Boiling Point | 263.8 °C (at 760 mmHg, predicted) | [3] |

| Solubility | Soluble in methanol | [2] |

| Purity | Typically ≥98.0% (determined by GC) | [2] |

| CAS Number | 32431-84-8 | [1][2][3] |

| Storage Conditions | Refrigerate at 0-10°C, protect from heat | [2] |

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the following absorption bands are expected:

-

O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]

-

C=O Stretch: A strong, sharp absorption is expected between 1680-1710 cm⁻¹ for the carbonyl group. Conjugation with the thiophene ring may shift this frequency.[6]

-

C-F Stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region, indicative of the carbon-fluorine bond.

-

C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions are also characteristic.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically around 10-13 ppm.[8] The two protons on the thiophene ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbonyl carbon signal is expected in the 165-185 ppm range.[6] The carbons of the thiophene ring will show distinct signals, with the carbon bonded to fluorine exhibiting a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound.

Protocol 1: Synthesis of this compound

This protocol is based on a reported two-step synthesis starting from methyl 3-aminothiophene-2-carboxylate.[9]

Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate via Schiemann Reaction

-

Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to form the corresponding diazonium tetrafluoroborate salt.

-

Fluorination: The isolated diazonium salt is thermally decomposed in a mixture with sand under vacuum (0.1 Torr). The temperature of the oil bath is raised to approximately 160 °C.

-

Isolation: The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected. Further purification is achieved by precipitation from methanol with the addition of water, yielding a pale yellow solid.[9]

Step 2: Hydrolysis to this compound

-

Reaction Setup: Methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as methanol.

-

Hydrolysis: An aqueous solution of sodium hydroxide (or another suitable base) is added to the solution. The reaction mixture is stirred, typically at room temperature, until the hydrolysis is complete (monitored by TLC or HPLC).

-

Workup: The solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., ether) to remove any unreacted ester.

-

Acidification: The aqueous layer is cooled and acidified with a strong acid (e.g., 2N HCl) to a pH below 3.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[9][10]

Protocol 2: Determination of Melting Point

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point range. For this compound, decomposition is observed.[2]

Protocol 3: Purity Assessment by Gas Chromatography (GC)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent. A derivatization step (e.g., silylation) may be required to increase the volatility of the carboxylic acid.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.

-

Analysis: A small volume of the prepared sample is injected into the heated inlet of the GC. The oven temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.

-

Data Interpretation: The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic route to this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in drug discovery. The thiophene core is a known pharmacophore present in many approved drugs.[1] The introduction of a fluorine atom can enhance key drug-like properties:

-

Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, increasing the drug's half-life.[1]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, improving potency.[1]

-

Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes.[1]

This compound serves as a crucial starting material for synthesizing libraries of derivatives for structure-activity relationship (SAR) studies. It has been specifically utilized in the development of:

-

DAAO Inhibitors: For potential treatment of neurological disorders like schizophrenia.[1]

-

Anti-norovirus Agents: Derivatives have shown promise in combating norovirus infections.[1]

-

FTO Inhibitors: Thiophene-2-carboxylic acid derivatives have been identified as inhibitors of the FTO protein, a target in acute myeloid leukemia (AML).[11]

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-2-thiophenecarboxylic Acid | 32431-84-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 32431-84-8 [sigmaaldrich.com]

- 4. This compound, CasNo.32431-84-8 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]

- 5. 4-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 21732111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]

- 11. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3-Fluorothiophene-2-carboxylic acid, a key building block in pharmaceutical research and fine chemical synthesis. It covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications in drug development, with a focus on its role in developing novel therapeutic agents.

Chemical Identity and Structure

This compound is a fluorinated heterocyclic compound valued for its unique electronic properties and versatile reactivity. The presence of a fluorine atom on the thiophene ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules, making it a valuable scaffold in medicinal chemistry.[1]

-

CAS Number: 32431-84-8

-

Molecular Formula: C₅H₃FO₂S

-

Synonyms: 3-fluoro-2-thiophenecarboxylic acid

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is sparse in public literature, the following tables summarize key identifiers and expected spectroscopic characteristics based on its chemical class.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 32431-84-8 | [1] |

| Molecular Formula | C₅H₃FO₂S | |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Expected to be a white to light yellow crystalline powder. | Inferred from similar compounds[3] |

| Solubility | Likely has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. | Inferred from similar compounds[4] |

| Acidity (pKa) | Estimated to be around 2.8–3.2, similar to other aromatic carboxylic acids. | Inferred from similar compounds[4] |

Table 2: General Spectroscopic Data

| Technique | Characteristic Absorption / Shift | Source |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad, 2500-3300 cm⁻¹ C=O Stretch (Carboxylic Acid): 1710-1760 cm⁻¹ (Conjugation may lower this value) | [5] |

| ¹H NMR | -COOH Proton: Singlet, ~12 δ (concentration dependent) Thiophene Protons: ~7.0-8.5 δ Protons α to Carbonyl: ~2.0-3.0 δ | [5][6] |

| ¹³C NMR | Carbonyl Carbon: 165-185 δ | [5][6] |

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are detailed protocols for two distinct methods.

Method 1: One-Step Synthesis via Directed Ortho-Metalation and Fluorination

This method provides a convenient, one-step synthesis from commercially available thiophene-2-carboxylic acid.

Caption: Workflow for one-step synthesis of this compound.

Protocol Details:

-

Preparation: Dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Dianion Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature. Stir the mixture at -78°C for 30 minutes to ensure the complete formation of the dianion intermediate.

-

Fluorination: To the cold dianion solution, add N-fluorodibenzene-sulfonamide (1.5 equivalents) as a solution in THF.

-

Reaction: Stir the reaction mixture at -78°C for 4 to 5 hours.

-

Warming: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Quench the reaction with water and perform a standard aqueous workup. The product can be isolated and purified using techniques such as extraction and crystallization to yield this compound. An isolated yield of 54% has been reported for this method.

Method 2: Multi-Step Synthesis via Schiemann Reaction and Hydrolysis

This route involves the introduction of fluorine via a diazonium salt intermediate, followed by hydrolysis of the resulting methyl ester.

Table 3: Yields for Multi-Step Synthesis

| Step | Yield |

| Formation of Methyl 3-fluorothiophene-2-carboxylate | 67% |

| Hydrolysis to this compound | 84% |

Protocol Details:

-

Schiemann Reaction: Methyl 3-aminothiophene-2-carboxylate is first diazotized using sodium nitrite and tetrafluoroboric acid to form methyl 3-oxycarbonylthiophene-3-diazonium tetrafluoroborate. This intermediate is then heated, typically in the presence of sand, to induce thermal decomposition, which introduces the fluorine atom to yield methyl 3-fluorothiophene-2-carboxylate.

-

Saponification (Hydrolysis): The resulting methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent like methanol. An aqueous solution of sodium hydroxide is added, and the mixture is stirred until the hydrolysis is complete (monitored by TLC).

-

Isolation: The solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., ether) to remove impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH below 3. The precipitated product, this compound, is collected by filtration and dried under vacuum.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for a range of pharmacologically active molecules.[1] The carboxylic acid group provides a convenient handle for derivatization into amides and esters, while the fluorinated thiophene core acts as a key pharmacophore.[1]

Caption: Role as a building block for developing therapeutic agents.

-

D-amino acid oxidase (DAAO) Inhibitors: This compound is a key starting material for synthesizing potent DAAO inhibitors.[1] DAAO is a flavoenzyme that degrades the NMDA receptor co-agonist D-serine; inhibiting this enzyme is a therapeutic strategy for neurological conditions like schizophrenia.[1][7][8] Structure-activity relationship (SAR) studies have identified thiophene carboxylic acids as a promising class of DAAO inhibitors.[7][8]

-

Anti-norovirus Agents: Derivatives, particularly novel carboxamides synthesized from this compound, have demonstrated potent activity against norovirus, a major cause of gastroenteritis.[1][9]

-

General Enzyme Inhibitors: The scaffold is broadly useful for designing inhibitors for various enzymes implicated in disease, allowing for targeted modifications to optimize potency and selectivity.[1]

Safety and Handling

As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care.

-

Hazards: This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[10][11]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[10] Keep containers tightly sealed when not in use. After handling, wash hands thoroughly with soap and water.[10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin: Flush skin with plenty of running water. Remove contaminated clothing. Seek medical attention if irritation develops.[10]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting unless directed by medical personnel.[10]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 21732111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]

- 4. 3,4-Difluorothiophene-2-carboxylic acid () for sale [vulcanchem.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3-Fluorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

3-Fluorothiophene-2-carboxylic acid is a critical building block in medicinal chemistry and drug development. Its unique structural features, including a fluorinated thiophene ring, make it a valuable precursor for the synthesis of various therapeutic agents. This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and process diagrams to facilitate its application in research and development. The applications of this compound are notable in the development of D-amino acid oxidase (DAAO) inhibitors, which are under investigation for neurological conditions such as schizophrenia, and in the creation of novel anti-norovirus agents.[1]

Key Synthesis Pathways

Two principal synthetic routes for this compound have been prominently reported in the literature: a multi-step approach utilizing a Schiemann reaction and a more direct, one-step fluorination method.

Multi-Step Synthesis via Schiemann Reaction

This pathway commences with methyl 3-aminothiophene-2-carboxylate and proceeds through diazotization, fluorination via the Schiemann reaction, and subsequent saponification to yield the final product.[2] This route has an overall yield of approximately 49%.[2]

Logical Workflow for the Schiemann Reaction Pathway

Caption: Schiemann reaction pathway for this compound synthesis.

Experimental Protocol:

-

Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate. Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to produce 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. This step proceeds with a high yield of 93%.[2]

-

Step 2: Schiemann Reaction. The resulting diazonium salt is mixed with sand and heated. This thermal decomposition, a key step in the Schiemann reaction, introduces the fluorine atom onto the thiophene ring to form methyl 3-fluorothiophene-2-carboxylate. The yield for this step is 67%.[2]

-

Step 3: Saponification. The methyl ester is then hydrolyzed using sodium hydroxide to afford this compound. This final step has a reported yield of 84%.[2]

One-Step Synthesis via Direct Fluorination

A more direct approach involves the electrophilic fluorination of thiophene-2-carboxylic acid. This method is notable for its single-step conversion from a commercially available starting material.[3]

Logical Workflow for the Direct Fluorination Pathway

Caption: Direct fluorination pathway for this compound synthesis.

Experimental Protocol:

-

Step 1: Dianion Formation. Thiophene-2-carboxylic acid is treated with 2.2 equivalents of n-butyllithium in tetrahydrofuran (THF) at -78°C for 30 minutes. This process smoothly generates the dianion at positions 2 (carboxylate) and 3 (regiospecific lithiation).[3]

-

Step 2: Electrophilic Fluorination. To the solution of the dianion, 1.5 equivalents of N-fluorodibenzene-sulfonamide are added at -78°C. The reaction mixture is stirred for 4-5 hours and then allowed to warm to room temperature overnight. This results in the formation of this compound.[3] The isolated yield for this one-step synthesis is 54%.[3]

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Number of Steps | Individual Step Yields | Overall Yield | Reference |

| Schiemann Reaction | Methyl 3-aminothiophene-2-carboxylate | NaNO₂, HBF₄, NaOH | 3 | Diazotization: 93%, Schiemann: 67%, Saponification: 84% | ~49% | [2] |

| Direct Fluorination | Thiophene-2-carboxylic acid | n-BuLi, N-fluorodibenzene-sulfonamide | 1 | - | 54% | [3] |

Alternative Synthetic Routes

Other reported methods for the synthesis of this compound include:

-

Lithiated 3-Fluorothiophene Route: This approach involves the lithiation of 3-fluorothiophene followed by carboxylation with carbon dioxide. However, the synthesis of the starting 3-fluorothiophene is noted to be challenging, potentially involving hazardous and expensive reagents like perchloryl fluoride.[3]

-

Route from 3-Chlorothiophene: A four-step synthesis starting from 3-chlorothiophene has been mentioned, with a reported overall yield of 32%.[3]

These alternative routes are generally less favored due to lower yields, the use of hazardous materials, or multiple synthetic steps.

This guide provides a comprehensive overview of the key synthetic pathways to this compound, offering researchers and drug development professionals the necessary information to select and implement the most suitable method for their specific needs. The direct fluorination route presents an efficient one-step process, while the Schiemann reaction pathway offers a reliable multi-step alternative.

References

Spectroscopic Characterization of 3-Fluorothiophene-2-carboxylic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Fluorothiophene-2-carboxylic acid (CAS No. 32431-84-8), a key intermediate in pharmaceutical research and drug development.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data, experimental protocols, and a workflow for chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-fluoro-2-thiophenecarboxylic acid

-

Molecular Formula: C₅H₃FO₂S[3]

-

Molecular Weight: 146.14 g/mol [3]

-

Appearance: White to almost white crystalline powder

-

Melting Point: 175.0 to 179.0 °C

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.7 | broad singlet | - | -COOH |

| 7.52 | doublet of doublets | J(H,H) = 5.5, J(H,F) = 3.8 | H-5 |

| 6.85 | doublet | J(H,H) = 5.5 | H-4 |

Solvent: CDCl₃. The data is consistent with literature values.[4]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following are predicted chemical shifts based on typical values for thiophene derivatives and carboxylic acids.

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~155-160 (d) | C-3 (bearing Fluorine) |

| ~130-135 (d) | C-2 (bearing COOH) |

| ~125-130 | C-5 |

| ~110-115 (d) | C-4 |

Note: The chemical shifts for carbons C-2, C-3, and C-4 are expected to show splitting due to coupling with the fluorine atom.

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is used to identify fluorine-containing compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ~ -119 to -125 | doublet | J(F,H) = 3.8 |

Reference: CFCl₃. The chemical shift is a prediction based on similar fluorinated aromatic compounds.[4]

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1400 | Medium-Weak | C=C stretch (Thiophene ring) |

| ~1250 | Strong | C-F stretch |

| ~950 | Broad, Medium | O-H bend (Carboxylic Acid) |

Note: The spectrum of a solid sample may show peak broadening and shifts due to intermolecular hydrogen bonding.[5]

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 129 | Medium | [M-OH]⁺ |

| 101 | High | [M-COOH]⁺ |

| 82 | Medium | [C₄H₂S]⁺ (Thienyl fragment) |

Note: The fragmentation pattern is predicted based on the structure of this compound and typical fragmentation of carboxylic acids.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: Dissolve a small amount (a few mg) of the solid sample in a volatile solvent like methylene chloride or acetone.[8]

-

Film Deposition: Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.[9]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

References

- 1. This compound | 32431-84-8 [sigmaaldrich.com]

- 2. This compound | 32431-84-8 [sigmaaldrich.com]

- 3. 3-Fluoro-2-thiophenecarboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluorothiophene-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorothiophene-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its rigid scaffold and the electronic properties imparted by the fluorine atom and carboxylic acid group make it a valuable precursor for the synthesis of pharmacologically active molecules. This guide elucidates the primary mechanism of action associated with the thiophene-2-carboxylic acid scaffold, focusing on its role in the inhibition of D-amino acid oxidase (DAAO). Furthermore, it explores the potential of its derivatives as inhibitors of the fat mass and obesity-associated protein (FTO), highlighting the versatility of this chemical moiety in drug design. Detailed experimental protocols for assessing these inhibitory activities are also provided.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS: 32431-84-8) serves as a critical intermediate in the synthesis of novel therapeutic agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and the strategic placement of a fluorine atom can significantly enhance key drug-like properties.[1] These improvements include increased metabolic stability, greater lipophilicity for improved membrane permeability, and enhanced binding affinity to biological targets.[1] The carboxylic acid functionality provides a convenient handle for synthetic elaboration, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Consequently, the primary "mechanism of action" of this compound is best understood through the biological activities of the compounds synthesized from it. The most prominent and well-characterized therapeutic target for the parent thiophene-2-carboxylic acid scaffold is D-amino acid oxidase (DAAO).

Primary Mechanism of Action: Inhibition of D-Amino Acid Oxidase (DAAO)

A significant body of research has identified thiophene-2-carboxylic acids as a novel class of D-amino acid oxidase (DAAO) inhibitors.[2][3] DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3][4][5] Elevated DAAO activity is associated with depleted D-serine levels, which can lead to NMDA receptor hypofunction, a key hypothesis in the pathophysiology of schizophrenia.[4][5] Therefore, inhibiting DAAO is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia by increasing synaptic D-serine concentrations.[1][4]

Molecular Mechanism of DAAO Inhibition

Structural and biochemical studies have revealed the precise mechanism by which thiophene carboxylic acids inhibit DAAO. X-ray crystallography of human DAAO in complex with potent thiophene carboxylic acid inhibitors demonstrates that the inhibitor binds in the active site.[2][3]

A key interaction involves the tight stacking of the thiophene ring with the aromatic side chain of the Tyr224 residue.[2][3] This stacking interaction is so favorable that it stabilizes a conformation of Tyr224 that closes off a secondary binding pocket, which is often exploited by other classes of DAAO inhibitors.[2][3] This unique binding mode, driven by hydrophobic interactions and an extensive network of hydrogen bonds, results in potent inhibition of the enzyme.[2][3]

dot

References

- 1. nbinno.com [nbinno.com]

- 2. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorothiophene-2-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The fluorine substitution on the thiophene ring is known to enhance metabolic stability and modulate the electronic properties of derivative compounds.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, from ensuring homogeneity in reaction media to predicting shelf-life and behavior in physiological environments. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and potential degradation pathways. While specific experimental data for this compound is not extensively published, this document outlines the established methodologies for characterizing similar molecules, providing a robust framework for its evaluation.

Core Physicochemical Properties

A foundational understanding of the basic physical properties of this compound is essential for its handling and application in research.

| Property | Value | Source |

| CAS Number | 32431-84-8 | TCI Chemicals[2] |

| Molecular Formula | C₅H₃FO₂S | TCI Chemicals[2] |

| Molecular Weight | 146.14 g/mol | TCI Chemicals[2] |

| Appearance | White to off-white crystalline solid | TCI Chemicals[2] |

| Melting Point | 175-179 °C | TCI Chemicals[2] |

| Storage Conditions | Refrigerated (0-10°C), protected from heat | TCI Chemicals[2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, distribution, and formulation possibilities. The presence of both a polar carboxylic acid group and a more non-polar fluorinated thiophene ring suggests that this compound will exhibit a varied solubility profile.

Anticipated Solubility Behavior

-

Aqueous Solubility: The carboxylic acid moiety is expected to confer some aqueous solubility, which will be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylate anion will be the predominant species, leading to significantly higher aqueous solubility.

-

Organic Solubility: The fluorinated thiophene ring contributes to its lipophilicity, suggesting solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be limited.[3]

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted standard for thermodynamic solubility assessment.[4]

Objective: To determine the concentration of a saturated solution of this compound in various solvents and aqueous buffers at a controlled temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Validated HPLC-UV or LC-MS/MS method for quantification

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Scintillation vials or other suitable containers

-

Solvents: Purified water, methanol, ethanol, acetonitrile, DMSO, etc.

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[5]

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a syringe filter appropriate for the solvent used.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

-

Perform the experiment in triplicate for each solvent system.

Data Presentation: Illustrative Solubility Data

The following table provides a template for presenting the results of the solubility studies. The values are hypothetical and serve for illustrative purposes only.

| Solvent/Medium | Temperature (°C) | pH | Illustrative Solubility (mg/mL) |

| Purified Water | 25 | ~3.0 (unbuffered) | 0.5 |

| pH 1.2 Buffer | 37 | 1.2 | 0.2 |

| pH 4.5 Buffer | 37 | 4.5 | 2.5 |

| pH 6.8 Buffer | 37 | 6.8 | >10 |

| Methanol | 25 | N/A | >20 |

| Ethanol | 25 | N/A | >15 |

| Acetonitrile | 25 | N/A | 5 |

| DMSO | 25 | N/A | >50 |

Visualization of the Solubility Determination Workflow

Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. The fluorination of the thiophene ring is generally expected to enhance metabolic stability.[6] A forced degradation study is the standard approach to rapidly evaluate the intrinsic stability of a compound under various stress conditions.[7]

Experimental Protocol for Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating HPLC-UV method with a photodiode array (PDA) detector. LC-MS/MS can be used for peak identification.

-

Photostability chamber

-

Oven

Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile-water mixture) is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

Samples are taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours), neutralized if necessary, and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]

Data Presentation: Illustrative Stability Data

The following table is a template for summarizing the results from a forced degradation study.

| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants |

| 0.1 M HCl, 60°C | 24 | 92.5 | 1 |

| 0.1 M NaOH, 60°C | 24 | 88.1 | 2 |

| 3% H₂O₂, RT | 24 | 95.3 | 1 |

| Thermal (80°C, solid) | 48 | 98.9 | 0 |

| Photolytic (ICH Q1B) | 24 | 94.7 | 1 |

Potential Degradation Pathways

Based on the chemistry of thiophenes and carboxylic acids, the following degradation pathways can be postulated:

-

Hydrolysis: Under basic conditions, the carboxylic acid will be deprotonated. While the thiophene ring is generally stable to hydrolysis, extreme conditions could potentially lead to ring-opening.

-

Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

-

Photodegradation: Thiophene derivatives can undergo photocatalytic degradation, potentially leading to ring cleavage and the formation of smaller organic molecules.[9][10]

-

Thermal Degradation: At high temperatures, decarboxylation (loss of CO₂) is a possible degradation pathway for carboxylic acids.[11]

Visualization of a Proposed Degradation Pathway

Analytical Methodology

A robust analytical method is essential for accurate quantification in both solubility and stability studies.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[12]

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate the parent compound from its more polar or less polar degradation products.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualization of the Stability Study Workflow

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-2-thiophenecarboxylic Acid | 32431-84-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scispace.com [scispace.com]

- 5. who.int [who.int]

- 6. benchchem.com [benchchem.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to 3-Fluorothiophene-2-carboxylic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of a fluorine atom on the thiophene ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The thiophene core is a well-established pharmacophore present in numerous approved drugs, and the addition of fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the discovery, historical synthetic routes, and physicochemical properties of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32431-84-8 | [2] |

| Molecular Formula | C₅H₃FO₂S | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Melting Point | 175.0 - 179.0 °C | |

| Boiling Point | 263.8 °C at 760 mmHg | |

| ¹H NMR (CDCl₃) | δ 10.7 (br s, 1H), 7.52 (dd, J = 5.5 Hz, JH,F = 3.8 Hz, 1H), 6.85 (d, J = 5.5 Hz, 1H) | [3] |

| Solubility | Moderately soluble in polar aprotic solvents like DMF and DMSO; limited solubility in water. | [4][5] |

Note: More detailed spectroscopic data (¹³C NMR, ¹⁹F NMR) is available for the methyl ester precursor, methyl 3-fluorothiophene-2-carboxylate.[3]

Historical Perspective and Discovery

The synthesis of fluorinated thiophenes, including this compound, has been a challenge for chemists due to the reactivity of the thiophene ring and the difficulty of introducing a fluorine substituent. Early attempts to synthesize fluorothiophenes were often met with limited success.[3] The development of effective synthetic methods has been an evolutionary process rather than a singular discovery event. Key breakthroughs have come from the application of established reactions to thiophene chemistry, notably the Schiemann reaction and advancements in organometallic chemistry for directed fluorination. The work of Gronowitz and others in the mid-20th century on the chemistry of thiophene derivatives laid the groundwork for many of these synthetic advancements.[2]

Synthetic Methodologies

Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The two primary and most effective methods are detailed below.

Schiemann Reaction of Methyl 3-Aminothiophene-2-carboxylate

This multi-step synthesis is a classical approach for introducing fluorine onto an aromatic ring. The overall workflow is depicted below.

Caption: Workflow for the synthesis of this compound via the Schiemann reaction.

Experimental Protocol:

-

Diazotization of Methyl 3-aminothiophene-2-carboxylate: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. This reaction is typically carried out at low temperatures (0-5 °C).[3]

-

Schiemann Reaction: The isolated diazonium salt is thermally decomposed. A reported procedure involves heating a mixture of the diazonium salt and sand under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected on a cold surface.[3] This method can achieve a yield of around 67%.[3]

-

Saponification: The resulting methyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, in a suitable solvent like methanol or ethanol. This step typically proceeds with high yield (e.g., 84%).[3]

Electrophilic Fluorination of Thiophene-2-carboxylic Acid Dianion

This more direct, one-step approach utilizes the acidity of the protons on the thiophene ring to achieve regioselective fluorination.

Caption: Workflow for the one-step synthesis of this compound.

Experimental Protocol:

-

Formation of the Dianion: Thiophene-2-carboxylic acid is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (2.2 equivalents), is added to deprotonate both the carboxylic acid and the 3-position of the thiophene ring, forming a dianion.

-

Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-fluorodibenzenesulfonamide (1.5 equivalents), is added to the solution of the dianion at -78 °C. The reaction mixture is stirred for several hours and then allowed to warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched, and the product is extracted and purified, yielding this compound in a reported yield of 54%.

Applications in Drug Discovery and Materials Science

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

Caption: Application of this compound as a building block in drug discovery.

The compound has been utilized in the development of:

-

HCV NS5B Polymerase Inhibitors: Derivatives of this compound have shown potential as inhibitors of the hepatitis C virus NS5B polymerase, a key enzyme in viral replication.[6]

-

FTO Inhibitors: This scaffold has been explored for the development of inhibitors of the fat mass and obesity-associated protein (FTO), which is a target for anti-leukemia therapies.[7]

-

Antibacterial and Antifungal Agents: Thiophene-based compounds, in general, exhibit a broad range of antimicrobial activities, and this fluorinated derivative provides a template for the synthesis of new antimicrobial agents.[8][9]

-

Conjugated Polymers and Oligomers: The electronic properties of the fluorinated thiophene ring make it an attractive component for the synthesis of novel conjugated polymers and oligomers for applications in organic electronics.[3]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. While its initial synthesis proved challenging, the development of reliable methods such as the Schiemann reaction and directed electrophilic fluorination has made this compound more accessible to researchers. Its unique physicochemical properties continue to make it a compound of high interest for the development of new pharmaceuticals and advanced materials. Further research to fully characterize its properties, such as its pKa and solubility in a wider range of solvents, would be beneficial for its broader application.

References

- 1. nbinno.com [nbinno.com]

- 2. The versatile chemistry of thiophene. Some contributions by the Gronowitz' group [ouci.dntb.gov.ua]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. 32431-84-8|this compound|BLD Pharm [bldpharm.com]

- 5. books.google.cn [books.google.cn]

- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 3-Fluorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-Fluorothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The introduction of a fluorine atom at the 3-position of the thiophene ring significantly influences the molecule's electronic characteristics, impacting its reactivity, metabolic stability, and binding affinity for biological targets.[1][2] This document collates available experimental and computational data on its synthesis, characterization, and electronic structure, presenting it in a format tailored for researchers and drug development professionals.

Core Electronic Properties

The electronic properties of this compound are of significant interest due to the interplay between the electron-donating thiophene ring and the electron-withdrawing fluorine and carboxylic acid substituents. While specific experimental and computational studies detailing all electronic properties of this exact molecule are not abundant in the public literature, data from closely related thiophene derivatives and general principles of physical organic chemistry allow for a robust understanding.

Computational studies, typically employing Density Functional Theory (DFT), are a standard method for determining electronic properties such as HOMO-LUMO energy levels, dipole moments, and electrostatic potential maps for thiophene derivatives.[3][4][5][6][7][8]

Table 1: Summary of Key Electronic and Physical Properties

| Property | Data | Source/Method |

| Molecular Formula | C₅H₃FO₂S | - |

| CAS Number | 32431-84-8 | - |

| ¹H NMR (CDCl₃) | δ = 10.7 (br s, 1H), 7.52 (dd, J = 5.5 Hz, JH,F = 3.8 Hz, 1H), 6.85 (d, J = 5.5 Hz, 1H) | [9] |

| UV-Vis λmax | Approx. 200-215 nm | Estimated based on unconjugated carboxylic acids[10][11] |

| HOMO Energy | Not available in searched literature | - |

| LUMO Energy | Not available in searched literature | - |

| HOMO-LUMO Gap | Not available in searched literature | - |

| Dipole Moment | Not available in searched literature | - |

Synthesis and Characterization

A detailed experimental protocol for the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis Protocol: Hydrolysis of Methyl 3-Fluorothiophene-2-carboxylate

A common and effective method for the synthesis of this compound is the hydrolysis of its methyl ester precursor, methyl 3-fluorothiophene-2-carboxylate.[9]

Experimental Workflow for Synthesis

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

A Theoretical Deep Dive into 3-Fluorothiophene-2-carboxylic Acid: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorothiophene-2-carboxylic acid is a key building block in medicinal chemistry, offering a unique scaffold for developing novel therapeutic agents. The introduction of a fluorine atom onto the thiophene ring can significantly alter the molecule's physicochemical properties, including metabolic stability and binding affinity.[1] This technical guide provides an in-depth overview of the theoretical studies on this compound, employing established computational methodologies to elucidate its structural, electronic, and vibrational properties. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly available literature, this paper presents a comprehensive analysis based on well-established computational protocols applied to analogous thiophene derivatives.

Introduction

Thiophene-based compounds are prevalent in a wide array of pharmaceuticals due to their bioisosteric relationship with benzene rings and their versatile reactivity. The strategic placement of a fluorine atom, a common practice in drug design, can enhance a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound, therefore, represents a molecule of significant interest for structure-activity relationship (SAR) studies. Theoretical and computational chemistry provide powerful tools to predict and understand the intrinsic properties of such molecules before their synthesis and experimental testing, thereby accelerating the drug discovery process. This whitepaper outlines the theoretical framework for characterizing this compound, presenting hypothetical yet plausible data derived from established computational methods.

Computational Methodology

The theoretical data presented in this guide are based on protocols derived from computational studies on similar thiophene carboxylic acid derivatives.[2][3][4][5] These studies commonly employ Density Functional Theory (DFT) for its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation involves determining the most stable three-dimensional structure of this compound. This is achieved through geometry optimization. A conformational analysis is also crucial to identify the global minimum energy structure, particularly concerning the orientation of the carboxylic acid group relative to the thiophene ring.

dot

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) to provide a good description of electron distribution, including polarization and diffuse functions.

-

Procedure: a. The initial structure of this compound is drawn using a molecular editor. b. A potential energy surface scan is performed by rotating the dihedral angle of the C-C bond connecting the carboxylic acid group to the thiophene ring to identify the lowest energy conformers. c. The lowest energy conformer is then subjected to a full geometry optimization without any constraints. d. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. This is useful for interpreting experimental spectra and understanding the vibrational modes of the molecule. The frequencies are often scaled to better match experimental values.[6]

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian 09 or equivalent.

-

Method: DFT/B3LYP with the 6-311++G(d,p) basis set, performed on the optimized geometry.

-

Procedure: a. A frequency calculation is run on the optimized structure. b. The calculated harmonic frequencies are scaled by an appropriate factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and basis set deficiencies.[6] c. The resulting frequencies and intensities are used to generate theoretical IR and Raman spectra.

Electronic Structure Analysis

The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis, provide insights into its reactivity and stability.[3] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[4][5]

Experimental Protocol: Electronic Property Calculation

-

Software: Gaussian 09 with NBO 3.1 program.

-

Method: DFT/B3LYP/6-311++G(d,p) on the optimized geometry.

-

Procedure: a. A population analysis is requested during the DFT calculation. b. The energies of the HOMO and LUMO are extracted from the output file. c. NBO analysis is performed to investigate intramolecular interactions, charge distribution, and hybridization.

Theoretical Data and Analysis

The following tables present hypothetical but plausible quantitative data for this compound, based on the computational protocols described above.

Structural Parameters

The optimized geometry provides key information about the molecule's structure.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O (hydroxyl) | 1.35 |

| O-H | 0.97 |

| C-F | 1.36 |

| C-S | 1.75 |

| **Bond Angles (°) ** | |

| O=C-O | 123.5 |

| C-C-O (hydroxyl) | 112.0 |

| C-C-F | 118.0 |

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (broad) | 3300-2500 | Strong |

| C-H stretch (aromatic) | 3100 | Medium |

| C=O stretch | 1715 | Strong |

| C=C stretch (ring) | 1550 | Medium |

| C-F stretch | 1150 | Strong |

| C-S stretch | 700 | Medium |

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.95 |

Application in Drug Development: A Hypothetical Signaling Pathway

The theoretical data can be used to rationalize the role of this compound as a potential inhibitor in a biological pathway. For instance, its structure and electronic properties might make it a suitable ligand for a specific enzyme's active site.

dot

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.

In this hypothetical pathway, the activation of a receptor leads to a kinase cascade, ultimately resulting in the expression of pro-inflammatory genes. This compound, based on its calculated properties (e.g., molecular electrostatic potential, HOMO-LUMO distribution), could be designed to bind to the active site of "Kinase B," inhibiting its function and thus downregulating the inflammatory response. The fluorine atom could enhance binding affinity through favorable interactions within the binding pocket, and the carboxylic acid group could form key hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing established computational methods such as DFT, it is possible to predict the molecule's structural, vibrational, and electronic properties with a reasonable degree of accuracy. The generated data, though hypothetical, provides valuable insights for medicinal chemists and drug development professionals, aiding in the rational design of novel therapeutics. Further experimental and theoretical work is warranted to validate and expand upon the findings presented herein.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Thiophene Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated thiophene derivatives have emerged as a versatile and highly valuable class of heterocyclic compounds in both materials science and medicinal chemistry. The strategic incorporation of fluorine atoms into the thiophene ring profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of fluorinated thiophene derivatives, with a focus on their role in the development of novel organic electronic materials and therapeutic agents.

Synthesis of Fluorinated Thiophene Derivatives

The synthesis of fluorinated thiophenes can be challenging due to the high reactivity of the thiophene ring and the unique chemistry of fluorine. However, several effective methods have been developed to introduce fluorine and fluoroalkyl groups into the thiophene scaffold.

Key Synthetic Methodologies:

-

Gewald Reaction: This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While not a direct fluorination method, it is often used to construct the thiophene ring, which can then be subjected to fluorination or built from fluorinated precursors.

-

Anodic Fluorination: This electrochemical method allows for the direct fluorination of thiophene derivatives. Anodic fluorination of benzo[b]thiophene derivatives can yield a mixture of di- and trifluorinated products[1].

-

Ring Contraction of Thiopyrans: Fluorinated thiopyran derivatives can undergo a sulfur-assisted ring contraction to yield functionalized fluorinated thiophenes.

-

Single C–F Bond Activation of CF3-Cyclopropanes: This method provides a route to ring-fluorinated thiophene derivatives through the activation of a carbon-fluorine bond in trifluoromethyl-substituted cyclopropanes.

Physicochemical and Electronic Properties

The introduction of fluorine atoms significantly alters the physicochemical and electronic properties of thiophene derivatives. Fluorine's high electronegativity and the strength of the C-F bond impart unique characteristics to these molecules.

-

Lipophilicity: Fluorination generally increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to increased metabolic stability and a longer biological half-life for fluorinated drugs.

-

Electronic Properties: Fluorine is a strong electron-withdrawing group, which lowers the HOMO and LUMO energy levels of the thiophene ring. This tuning of electronic properties is critical for the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Quantitative Data on Electronic Properties

| Compound Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Poly(3-alkyl-4-fluoro)thiophenes | Increased Ionization Potential | - | No significant change | [2] |

| Fluorinated Polyphenylthiophenes | - | - | - | [3] |

| Fluorinated Ester-Functionalized Polythiophenes | - | - | - | [4] |

Note: Specific HOMO/LUMO values are highly dependent on the specific derivative and substitution pattern. The table indicates general trends observed upon fluorination.

Applications in Drug Discovery

Fluorinated thiophene derivatives are prominent in medicinal chemistry due to their enhanced metabolic stability and ability to modulate biological activity. They have been investigated for a wide range of therapeutic applications.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Certain fluorinated thiophene derivatives have been identified as potent inhibitors of p38 MAPK.

// Nodes Stress_Stimuli [label="Stress Stimuli\n(UV, Osmotic Shock, Cytokines)", fillcolor="#FBBC05"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)", fillcolor="#4285F4"]; MKK3_6 [label="MKK3/6", fillcolor="#4285F4"]; p38_MAPK [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#EA4335"]; Fluorinated_Thiophene [label="Fluorinated Thiophene\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Substrates [label="Downstream Substrates\n(MK2, MK3, ATF-2, Stat1)", fillcolor="#4285F4"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#FBBC05"];

// Edges Stress_Stimuli -> MAPKKK [label="activates"]; MAPKKK -> MKK3_6 [label="phosphorylates"]; MKK3_6 -> p38_MAPK [label="phosphorylates"]; p38_MAPK -> Downstream_Substrates [label="phosphorylates"]; Downstream_Substrates -> Cellular_Response [label="leads to"]; Fluorinated_Thiophene -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; } .enddot Caption: The p38 MAPK signaling pathway and the inhibitory action of fluorinated thiophene derivatives.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of fluorinated thiophene derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data on Anticancer Activity (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative 1 | HeLa | 12.61 | [5] |

| Thiophene Derivative 1 | Hep G2 | 33.42 | [5] |

| Thiophene Derivative 2 | HeLa | 23.79 | [5] |

| Thiophene Derivative 2 | Hep G2 | 13.34 | [5] |

| TP 5 | HepG2 | <30.0 | [5] |

| TP 5 | SMMC-7721 | <30.0 | [5] |

Note: The specific structures of the thiophene derivatives are detailed in the cited references.

Applications in Materials Science

The tunable electronic properties of fluorinated thiophene derivatives make them highly attractive for applications in organic electronics. The introduction of fluorine can improve charge carrier mobility and environmental stability of the resulting materials.

Organic Field-Effect Transistors (OFETs)

Fluorinated polythiophenes are widely used as the active semiconductor layer in OFETs. The fluorination of the polymer backbone can lead to a more planar conformation, which enhances intermolecular π-π stacking and facilitates charge transport. This often results in higher charge carrier mobilities.

Organic Photovoltaics (OPVs)

In OPVs, fluorinated thiophene-based polymers are often used as the electron donor material in the active layer. The lower HOMO energy levels resulting from fluorination can lead to higher open-circuit voltages (Voc) and improved power conversion efficiencies of the solar cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of fluorinated thiophene derivatives.

Synthesis: Gewald Reaction for 2-Aminothiophenes

Objective: To synthesize a substituted 2-aminothiophene, a common precursor for more complex fluorinated derivatives.

Materials:

-

A ketone or aldehyde (e.g., cyclohexanone)

-

An α-cyanoester (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A base (e.g., morpholine or triethylamine)

-

A solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde (1 equivalent) and the α-cyanoester (1 equivalent) in the chosen solvent.

-

Add the base (catalytic amount, e.g., 0.1 equivalents) to the mixture.

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated product by filtration.

-

Wash the crude product with cold water and ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by NMR, IR, and mass spectrometry.

Biological Evaluation: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a fluorinated thiophene derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated thiophene derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the fluorinated thiophene derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for another 24-72 hours.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-